![molecular formula C8H12N2O2 B6322771 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 1531555-49-3](/img/structure/B6322771.png)
2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid
Übersicht
Beschreibung
“2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS number 1531555-49-3 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , has been reported in the literature . These compounds were synthesized using hydrazine-coupled pyrazoles and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C8H12N2O2/c1-6(2)7-3-4-10(9-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
. This indicates that the compound contains 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 168.2 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
IPPA has a wide range of applications in scientific research, including use in the study of enzyme inhibition, protein-protein interactions, and drug discovery. It has been used to study the inhibition of enzymes such as cytochrome P450, as well as to study the interactions between proteins such as G-protein coupled receptors and their ligands. IPPA has also been used in drug discovery, as it has been found to bind to certain proteins and inhibit their activity.
Wirkmechanismus
IPPA binds to certain proteins, such as cytochrome P450 and G-protein coupled receptors, and inhibits their activity. This inhibition is thought to occur through the binding of IPPA to the active site of the protein, which prevents the binding of the substrate or ligand to the protein. The binding of IPPA to the protein may also alter the structure of the protein, which further inhibits its activity.
Biochemical and Physiological Effects
IPPA has a variety of biochemical and physiological effects, depending on the protein it binds to. For example, when IPPA binds to cytochrome P450, it can inhibit the enzyme’s activity, which can lead to an increase in the levels of certain drugs in the body. When IPPA binds to G-protein coupled receptors, it can inhibit the binding of ligands to the receptor, which can lead to a decrease in the activation of the receptor. Additionally, IPPA has been found to have an anti-inflammatory effect when used in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
IPPA has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable, making it suitable for use in long-term experiments. Additionally, it is relatively non-toxic, making it safe to handle and use in experiments. However, IPPA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very selective, meaning it can bind to a variety of proteins, making it difficult to study specific proteins.
Zukünftige Richtungen
There are a number of potential future directions for research involving IPPA. One potential direction is to develop more selective analogues of IPPA that can be used to study specific proteins. Additionally, further research into the biochemical and physiological effects of IPPA could be conducted, as well as research into the development of more potent and selective inhibitors of cytochrome P450. Additionally, research into the potential therapeutic applications of IPPA could be conducted, such as the development of novel anti-inflammatory drugs. Finally, research into the potential of IPPA as a tool for drug discovery could be conducted, as it has been found to bind to certain proteins and inhibit their activity.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-propan-2-ylpyrazol-1-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)7-3-4-10(9-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGJPJPAXYALV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.